3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound 3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one is a heterocyclic hybrid molecule integrating coumarin and 1,2,4-triazole moieties. Its IUPAC name reflects the substitution pattern:
- Coumarin backbone : 2H-chromen-2-one (positions 1–4 on the benzopyrone ring).
- Triazole substituent : A 4H-1,2,4-triazol-3-yl group at position 3 of the coumarin core, with a phenyl group at position 5 of the triazole ring.
The molecular formula is C₁₇H₁₁N₃O₂ , corresponding to a molecular weight of 289.29 g/mol . Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₁N₃O₂ |
| Molecular weight | 289.29 g/mol |
| Hybridization | sp² (aromatic systems) |
| Hydrogen bond donors | 1 (triazole NH) |
| Hydrogen bond acceptors | 4 (two carbonyl O, two triazole N) |
The triazole ring adopts a planar conformation, while the coumarin system exhibits slight distortion due to steric interactions between the fused benzene and pyrone rings .
Crystallographic Data and X-ray Diffraction Studies
Single-crystal X-ray diffraction studies reveal the following structural parameters :
Crystal System and Unit Cell Parameters
| Parameter | Value |
|---|---|
| Space group | P-1 |
| a (Å) | 7.8183 |
| b (Å) | 10.6063 |
| c (Å) | 11.5485 |
| α (°) | 88.213 |
| β (°) | 83.672 |
| γ (°) | 89.999 |
| Volume (ų) | 949.17 |
Key Geometric Features
- Triazole-phenyl dihedral angle : 63.86° (indicating moderate conjugation between rings).
- Triazole-coumarin dihedral angle : 76.96° (limited π-π stacking).
- Interplanar distance : 3.1852 Å between inversion-related triazole rings .
Hydrogen-bonding interactions (C–H⋯N) stabilize the crystal lattice, with bond lengths of 2.71–2.89 Å. The methylene linker between triazole and coumarin exhibits a C–C–C angle of 114.28°, deviating from ideal tetrahedral geometry due to steric constraints .
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Lactone C=O | 1758 | Stretching (coumarin) |
| Triazole C=N | 1577 | Stretching |
| Aromatic C–H | 3076 | Stretching |
| N–H (triazole) | 3408 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, DMSO-d₆)
| Signal (δ, ppm) | Integration | Assignment |
|---|---|---|
| 8.35–8.40 | 1H | Triazole H (C3 position) |
| 7.21–7.71 | 8H | Aromatic protons |
| 6.21 | 1H | Coumarin C3–H |
¹³C-NMR (101 MHz, DMSO-d₆)
| Signal (δ, ppm) | Assignment |
|---|---|
| 160.9 | Lactone C=O |
| 154.1 | Coumarin C2 |
| 144.6 | Triazole C3 |
| 117.1–135.6 | Aromatic carbons |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
- Optimized geometry : B3LYP/6-311G(d,p) level confirms planarity of triazole and coumarin rings .
- HOMO-LUMO gap : 3.64 eV, indicating moderate electronic stability .
Molecular Orbital Analysis
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | -6.12 | Localized on triazole ring |
| LUMO | -2.48 | Delocalized across coumarin |
Properties
IUPAC Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-17-13(10-12-8-4-5-9-14(12)22-17)16-18-15(19-20-16)11-6-2-1-3-7-11/h1-10H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGGDGIZTFNMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetylcoumarin with phenylhydrazine to form the corresponding hydrazone, which is then cyclized in the presence of an oxidizing agent to yield the desired triazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity .
Chemical Reactions Analysis
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dimethylformamide (DMF), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one serves as a versatile building block for creating more complex heterocycles. It is utilized in the development of novel compounds that may exhibit enhanced biological activities or novel properties .
Biological Activities
This compound has been studied extensively for its biological activities:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds derived from its structure have shown efficacy against both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The compound also demonstrates antifungal properties, making it a candidate for further exploration in the treatment of fungal infections .
- Anticancer Potential : Studies have highlighted its potential as an anticancer agent. In vitro evaluations have shown that certain derivatives possess cytotoxic effects against various cancer cell lines .
Medicinal Chemistry
Given its biological activities, this compound is being explored for therapeutic applications:
- Drug Development : The compound is being investigated for its potential as an antimicrobial and anticancer drug candidate. Its unique structure allows for modifications that can enhance its efficacy and reduce toxicity .
Material Science
The unique structural features of this compound make it suitable for applications in materials science:
- Optical Properties : Research suggests that the compound could be utilized in developing materials with specific electronic or optical properties due to its conjugated system .
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on derivatives of this compound reported broad-spectrum antibacterial activity. Among the tested compounds, several demonstrated effectiveness comparable to standard antibiotics like Streptomycin . The study utilized molecular docking techniques to understand the binding interactions with bacterial enzymes.
Case Study 2: Anticancer Activity Assessment
In another research effort, a series of new derivatives were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. The anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Coumarin Hybrids with Thione/Thiol Substituents
Compounds such as 3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one (, Table 1) differ by the presence of a thione (C=S) group instead of a phenyl-substituted triazole. These derivatives exhibit:
- Lower AChE/BChE inhibition : IC₅₀ values for thione derivatives (e.g., 3a: IC₅₀ = 12.3 μM for AChE) are less potent than the phenyl-triazole-coumarin hybrid (IC₅₀ = 8.7 μM for AChE) .
Table 1: Cholinesterase Inhibition Data
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Reference Drug Comparison |
|---|---|---|---|
| Phenyl-triazole-coumarin | 8.7 | 10.2 | Donepezil (0.03 μM AChE) |
| Thione-triazole-coumarin | 12.3 | 14.5 | Neostigmine (0.12 μM BChE) |
Coumarin-Triazole Hybrids with Amino/Mercapto Substituents
Derivatives like 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one () feature amino (-NH₂) and mercapto (-SH) groups. These modifications:
- Enhance antifungal activity : Against Aspergillus niger and Candida albicans, such compounds show MIC values of 8–16 μg/mL, comparable to fluconazole (MIC = 4–8 μg/mL) .
- Alter spectral properties : Distinct ¹³C NMR signals for C=N (δ142.3–147.2 ppm), COO (δ163.6–166.1 ppm), and C-SH (δ173.3–179.5 ppm) highlight electronic differences versus the phenyl-substituted analogue .
Thiadiazole-Coumarin Analogues
Compounds such as 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one () replace the triazole with a thiadiazole ring. These derivatives:
Halogen-Substituted Triazole-Coumarin Derivatives
Brominated analogues like 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one () introduce halogen atoms to the coumarin core. These modifications:
Key Structural-Activity Relationships (SARs)
- Triazole substitution: Phenyl groups at the triazole 5-position optimize cholinesterase inhibition, while thione/amino groups favor antifungal activity.
- Coumarin halogenation : Bromine/chlorine atoms improve thermal stability and enzyme binding via hydrophobic effects.
- Hybrid linker flexibility : Ether or methylene linkers between coumarin and triazole enhance conformational adaptability for target binding .
Biological Activity
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound consists of a chromenone framework fused with a triazole ring, which is known for its potential pharmacological properties. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often using methods such as:
- Cycloaddition Reactions : These reactions form the triazole ring from azides and alkynes.
- Reflux Conditions : Common solvents include methanol or ethanol in the presence of bases like sodium hydroxide.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can interact with various enzymes, potentially inhibiting their activity.
- Cell Cycle Modulation : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels, leading to apoptosis in targeted cells.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Growth Inhibition : Studies have demonstrated that compounds with similar structures can inhibit growth in various cancer cell lines. In one study, a related triazole compound showed up to 97% inhibition in human cancer cell lines when tested against topoisomerase enzymes .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.52 | Topoisomerase IIB inhibition |
| Compound B | DU-145 | 0.83 | Apoptosis induction |
Antimicrobial Properties
Triazoles are also recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens:
Antileishmanial Activity
In studies focusing on leishmaniasis, related compounds demonstrated varying degrees of effectiveness against Leishmania species:
| Compound | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| Compound C | 105.7 ± 16.7 | 1169 ± 113.2 | 11.07 |
Case Studies and Research Findings
- Topoisomerase Inhibition : A study reported that certain triazole derivatives exhibited potent inhibition against topoisomerase IIB, crucial for DNA replication in cancer cells . This inhibition led to significant cell cycle arrest and apoptosis.
- Antimicrobial Efficacy : In another investigation, the compound's antimicrobial activity was assessed against multiple bacterial strains, revealing promising results that warrant further exploration for therapeutic applications .
- Cytotoxicity Studies : Cytotoxicity assays indicated that while some derivatives were effective against cancer cells, they maintained a favorable safety profile when tested on normal mammalian cells .
Q & A
Q. What are the key synthetic routes for 3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one, and how are reaction conditions optimized?
The compound is synthesized via multi-step organic reactions, often starting with functionalized coumarin derivatives. A common approach involves coupling 7-hydroxycoumarin with triazole precursors under reflux conditions using glacial acetic acid as a solvent. Critical parameters include temperature control (80–100°C), reaction time (8–12 hours), and stoichiometric ratios of reactants to minimize side products. Catalysts like potassium carbonate or triethylamine may enhance nucleophilic substitution efficiency at the coumarin’s 7-position . Optimization studies suggest that microwave-assisted synthesis can reduce reaction time by 30–40% while maintaining yields above 75% .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : - and -NMR are used to confirm the triazole-coumarin linkage, with characteristic peaks for the triazole ring (δ 8.1–8.3 ppm for protons) and coumarin carbonyl (δ 160–165 ppm for ). Mass spectrometry (ESI-MS) validates the molecular ion peak [M+H] at m/z 318.3 .
- Crystallography : Single-crystal X-ray diffraction reveals planar geometry of the coumarin core (dihedral angle <5° with the triazole ring) and intermolecular hydrogen bonds (N–H···O) stabilizing the crystal lattice. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018 yield R-factors <0.05 .
Q. What initial biological activities have been observed, and how are assays designed?
Preliminary studies indicate dose-dependent anticancer activity (IC = 12–25 µM against HeLa and MCF-7 cells) via apoptosis induction, assessed via flow cytometry (Annexin V/PI staining). Antimicrobial assays (MIC = 32–64 µg/mL against S. aureus and E. coli) follow CLSI guidelines using broth microdilution. Assay variables include solvent controls (DMSO <1% v/v) and triplicate replicates to minimize false positives .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in triazole-coumarin coupling?
Contradictions in yield (40–85%) arise from competing side reactions, such as triazole dimerization. Strategies include:
- Catalyst screening : Transition metals (e.g., CuI) promote click chemistry with 20% yield improvement .
- Solvent polarity : Switching from DMF to acetonitrile reduces byproduct formation by stabilizing intermediate carbocation species .
- In situ monitoring : HPLC tracking of reaction progress identifies optimal quenching points to halt side reactions .
Q. How to resolve contradictions in reported biological data across studies?
Discrepancies in IC values (e.g., 12 vs. 25 µM) may stem from:
- Cell line variability : HeLa vs. MCF-7 cells exhibit differential expression of ABC transporters affecting drug uptake .
- Assay protocols : MTT vs. resazurin assays yield variances due to mitochondrial vs. cytoplasmic redox activity .
- Compound purity : HPLC purity >95% is critical; impurities like unreacted coumarin precursors can skew results .
Q. What computational methods predict the compound’s interactions with biological targets?
Molecular docking (Glide, AutoDock Vina) identifies binding to tubulin’s colchicine site (docking score = −9.2 kcal/mol) and DNA topoisomerase II (ΔG = −8.5 kcal/mol). MD simulations (AMBER) over 100 ns reveal stable hydrogen bonds with Ser178 and Asp226 residues, correlating with experimental IC trends .
Q. How do structural modifications (e.g., substituent variations) alter bioactivity?
- Nitro group addition (e.g., at coumarin’s 8-position) enhances DNA intercalation but reduces solubility (logP increases by 1.2) .
- Methoxy substituents on the phenyl ring improve antifungal activity (MIC = 16 µg/mL vs. C. albicans) by increasing membrane permeability .
- Chlorine substitution at the triazole’s 5-position boosts anticancer selectivity (SI = 8.2 vs. normal fibroblasts) via selective kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
